molecular formula C12H11NO2 B13243738 2-(Quinolin-2-yl)propanoic acid

2-(Quinolin-2-yl)propanoic acid

Cat. No.: B13243738
M. Wt: 201.22 g/mol
InChI Key: UWDXHCLGEQDQJM-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring attached to a propanoic acid moiety, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. One common method includes the use of Friedländer synthesis, where aniline and a carbonyl compound react in the presence of an acid catalyst to form the quinoline ring. Subsequent reactions with propanoic acid derivatives yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-2-one, quinoline-2,4-dione, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 2-(Quinolin-2-yl)propanoic acid is unique due to its combination of the quinoline ring and propanoic acid moiety, which allows for diverse chemical modifications and a broad spectrum of biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-quinolin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDXHCLGEQDQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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